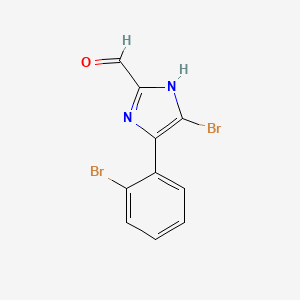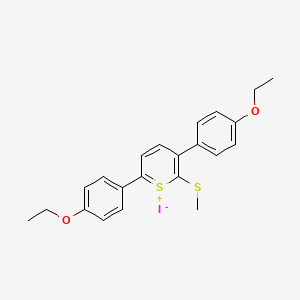
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of thiopyrylium salts, which are characterized by a positively charged sulfur atom within a six-membered ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide typically involves the reaction of 4-ethoxybenzaldehyde with methylthioacetone in the presence of a strong acid catalyst. The reaction proceeds through a series of condensation and cyclization steps to form the thiopyrylium ring. The final product is then isolated as the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyrylium ring to a dihydrothiopyrylium derivative.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyrylium derivatives.
Substitution: Substituted thiopyrylium salts.
科学的研究の応用
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiopyrylium compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide involves its interaction with molecular targets such as enzymes and receptors. The positively charged thiopyrylium ring can interact with negatively charged sites on biomolecules, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to modulate various biological processes, making it a valuable tool in research.
類似化合物との比較
Similar Compounds
- 3,6-Bis(4-methoxyphenyl)-2-(methylthio)thiopyrylium iodide
- 3,6-Bis(4-ethoxyphenyl)-2-(ethylthio)thiopyrylium iodide
- 3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium bromide
Uniqueness
3,6-Bis(4-ethoxyphenyl)-2-(methylthio)thiopyrylium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy groups enhances its solubility and reactivity, while the methylthio group contributes to its stability and interaction with molecular targets.
特性
分子式 |
C22H23IO2S2 |
|---|---|
分子量 |
510.5 g/mol |
IUPAC名 |
3,6-bis(4-ethoxyphenyl)-2-methylsulfanylthiopyrylium;iodide |
InChI |
InChI=1S/C22H23O2S2.HI/c1-4-23-18-10-6-16(7-11-18)20-14-15-21(26-22(20)25-3)17-8-12-19(13-9-17)24-5-2;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
YCDAXKFKMIMUBQ-UHFFFAOYSA-M |
正規SMILES |
CCOC1=CC=C(C=C1)C2=C([S+]=C(C=C2)C3=CC=C(C=C3)OCC)SC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


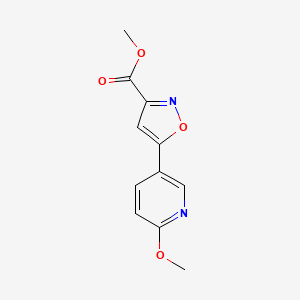
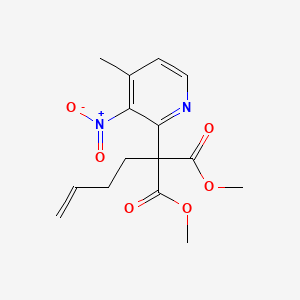
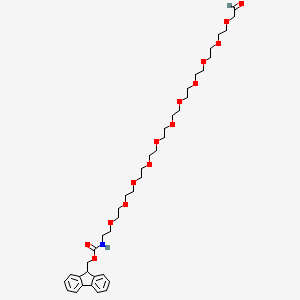
![N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)

![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)
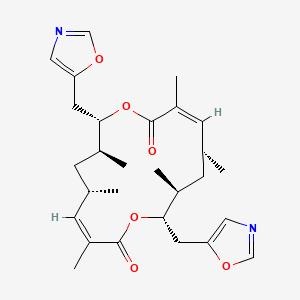

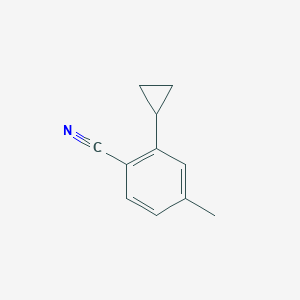
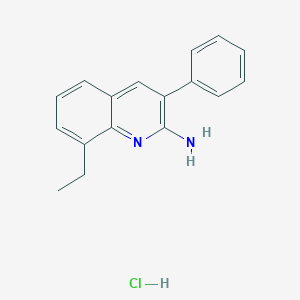
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)

